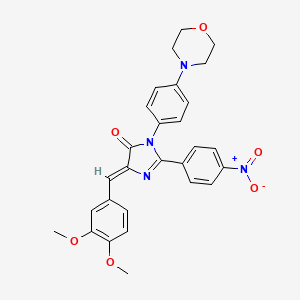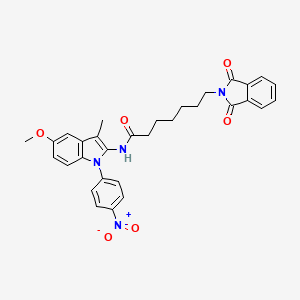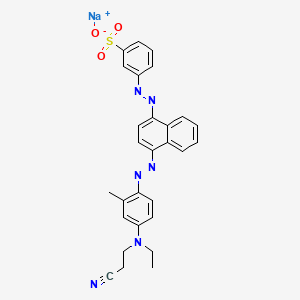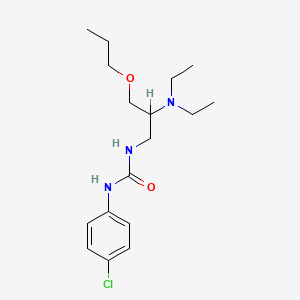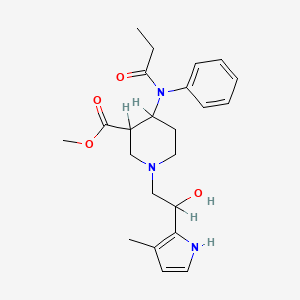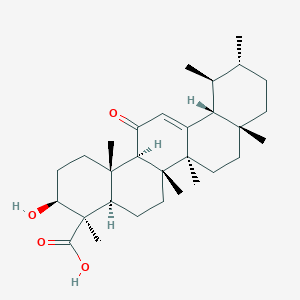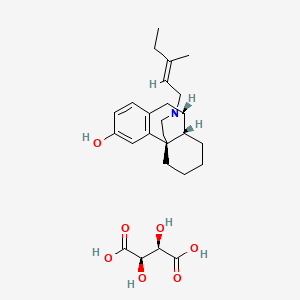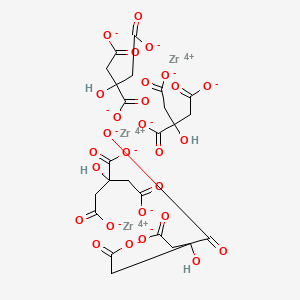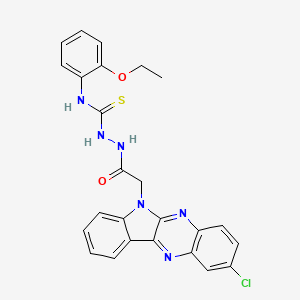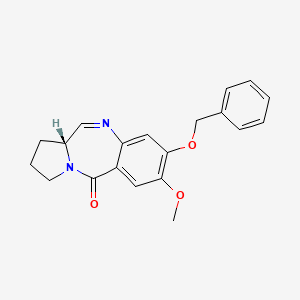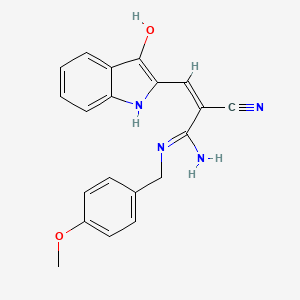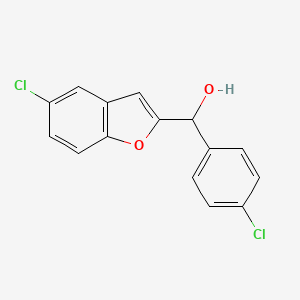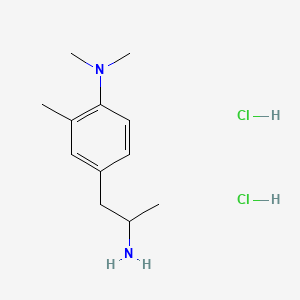
alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride is a chemical compound belonging to the phenethylamine class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride typically involves multiple steps, starting from basic organic compounds. One common synthetic route includes the alkylation of a phenethylamine derivative followed by the introduction of dimethylamino groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required standards for further applications.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, particularly in the context of neurotransmitter modulation.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride involves its interaction with specific molecular targets, such as monoamine oxidase enzymes. By inhibiting these enzymes, the compound can modulate the levels of neurotransmitters in the brain, leading to various physiological effects. The pathways involved include the inhibition of monoamine oxidase A and B, which are crucial for the breakdown of neurotransmitters like serotonin and dopamine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: A well-known stimulant with a similar phenethylamine structure.
Methamphetamine: Another stimulant with a closely related chemical structure.
Phenethylamine: The parent compound of this class, known for its psychoactive properties.
Uniqueness
Alpha,3-Dimethyl-4-dimethylaminophenethylamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike amphetamine and methamphetamine, this compound has additional dimethylamino groups that may enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
55875-60-0 |
|---|---|
Molekularformel |
C12H22Cl2N2 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
4-(2-aminopropyl)-N,N,2-trimethylaniline;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-11(8-10(2)13)5-6-12(9)14(3)4;;/h5-7,10H,8,13H2,1-4H3;2*1H |
InChI-Schlüssel |
FTTQLFRJQDXCRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CC(C)N)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


